molecular formula C10H14F3NO3 B13493968 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B13493968
M. Wt: 253.22 g/mol
InChI Key: OWDJCXTVAXQTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts to enhance reaction efficiency, and implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its ethyl, trifluoroacetyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in diverse research fields.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

4-ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-2-9(8(16)17)3-5-14(6-4-9)7(15)10(11,12)13/h2-6H2,1H3,(H,16,17)

InChI Key

OWDJCXTVAXQTTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.